tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-10(8-14)6-13-5-9;/h9-10,13H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPJPANOUYKOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-92-6 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
- The compound is also known as "tert-butyl (1r,5s)-3,7-diazabicyclo [3.3.1]nonane-3-carboxylate hydrochloride" . The molecular formula of the compound is
- The molecular weight of the compound is 262.78 .
- The compound is typically stored in a refrigerated environment .
C12H22N2O2.HClC_{12}H_{22}N_{2}O_{2}.HClC12H22N2O2.HCl
.Biochemical Analysis
Biochemical Properties
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as a positive allosteric modulator of AMPA receptors, which are ionotropic receptors involved in glutamate-mediated excitatory signaling in the central nervous system. The compound binds to a unique site on the AMPA receptor, distinct from other known modulators, facilitating AMPA-mediated neurotransmission.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors can lead to the induction of neurotrophic factors such as BDNF and NGF, which are crucial for neuron survival, growth, and differentiation. This makes it a promising candidate for therapeutic applications in neurodegenerative diseases and post-stroke rehabilitation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly AMPA receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to glutamate without directly activating the receptor itself. This modulation helps in fine-tuning the glutamatergic system, potentially offering therapeutic benefits with fewer side effects compared to direct agonists.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable under inert atmosphere and room temperature conditions. Long-term studies have shown that it maintains its activity and effectiveness in modulating AMPA receptors over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutically effective doses, it has shown cognitive-stimulating effects and potential benefits in treating neurological disorders. High doses may lead to adverse effects, including potential neurotoxicity due to overstimulation of the glutamatergic system. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with AMPA receptors. The compound’s modulation of these receptors can influence metabolic flux and metabolite levels in the central nervous system
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its localization to target sites, such as AMPA receptors in the central nervous system. Understanding these mechanisms can help optimize its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization is crucial for its interaction with AMPA receptors and subsequent modulation of cellular processes.
Biological Activity
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS No. 1523617-92-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with nicotinic acetylcholine receptors (nAChRs) and its implications in drug development.
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 262.78 g/mol
- CAS Number : 1523617-92-6
- Purity : Typically >95% in research applications
The 3,7-diazabicyclo[3.3.1]nonane scaffold is known to interact with nAChRs, which are crucial for neurotransmission and have been implicated in various neurological disorders and cancers. The introduction of a carboxamide group enhances the binding affinity and selectivity towards specific nAChR subtypes, particularly the α4β2 subtype, which is associated with cognitive function and neuroprotection .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the diazabicyclo structure can significantly affect its biological activity:
- Hydrogen Bond Acceptors : The presence of functional groups such as carboxamides can improve receptor interaction.
- Alkyl vs Aryl Substituents : Small alkyl chains tend to enhance agonistic activity, while larger aryl groups may shift the compound towards partial agonism or antagonism .
In Vitro Studies
In vitro studies have demonstrated that tert-butyl 3,7-diazabicyclo[3.3.1]nonane derivatives exhibit significant inhibitory effects on cell proliferation in various cancer cell lines:
- IC50 Values : Compounds derived from this scaffold have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating potent anti-cancer properties .
In Vivo Studies
Animal models have further elucidated the pharmacodynamic effects of these compounds:
- Metastasis Inhibition : In a BALB/c nude mouse model, treatment with these compounds resulted in a marked reduction in lung metastasis formation from injected cancer cells, outperforming established treatments like TAE226 .
Data Table of Biological Activity
| Study Type | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| In Vitro | MDA-MB-231 | 0.126 | Strong inhibition of proliferation |
| In Vitro | MCF10A | >2.5 | Minimal effect on non-cancerous cells |
| In Vivo | BALB/c Nude Mice | N/A | Significant reduction in lung metastasis |
Case Studies
- Case Study on Cancer Treatment : A study evaluated the efficacy of tert-butyl 3,7-diazabicyclo[3.3.1]nonane derivatives in treating triple-negative breast cancer (TNBC). The results indicated a substantial reduction in tumor size and metastasis compared to control groups treated with standard chemotherapy agents .
- Neuroprotective Effects : Another investigation into the neuroprotective potential of this compound revealed its ability to enhance cognitive function in models of Alzheimer's disease by modulating nAChR activity, suggesting therapeutic applications beyond oncology .
Preparation Methods
Core Scaffold Synthesis
The central 3,7-diazabicyclo[3.3.1]nonane scaffold, also known as bispidine, is typically synthesized via a double Mannich reaction . This reaction involves condensation of tert-butyl 4-oxopiperidine carboxylate with benzylamine and paraformaldehyde to yield N-benzyl-N'-tert-butoxycarbonyl (t-boc) bispidinone intermediates. Subsequent reduction and deprotection steps lead to the N-t-boc-protected bispidine scaffold, which serves as a key intermediate for further functionalization.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | tert-butyl 4-oxopiperidine carboxylate, benzylamine, paraformaldehyde | N-benzyl-N'-t-boc-bispidinone | Double Mannich reaction; purified by flash chromatography |
| 2 | Reduction of carbonyl group | N-benzyl-N'-t-boc-bispidine | Reduction step |
| 3 | Pd/C catalyst, H2 atmosphere | N-t-boc-bispidine (deprotected) | Cleavage of N-benzyl protecting group; quantitative yield |
Salt Formation and Purification
- Final compounds are often converted to their hydrochloride salts.
- Salt formation aids in purification by removing residual N-t-boc-protected intermediates and other byproducts.
- This step enhances compound stability and facilitates isolation of pure products.
Alternative Synthetic Routes and Related Compounds
While the above methods focus on the 3,7-diazabicyclo[3.3.1]nonane scaffold, related compounds such as tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride have been synthesized via different approaches, for example:
- Reaction of 1,4-diazabicyclo[2.2.2]octane with tert-butyl bis(carboxymethyl)phosphine oxide and 1,3-butadiene.
- Substitution reactions involving tert-butyl carbazate and dichloride salts of diazabicyclo compounds.
These methods, while related, are more complex and costly, involving multiple steps and requiring extensive purification.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Double Mannich Reaction | tert-butyl 4-oxopiperidine carboxylate, benzylamine, paraformaldehyde | Efficient scaffold construction; commercially available starting materials | Requires subsequent reduction and deprotection |
| Aminolysis with Acid Chlorides | N-t-boc-bispidine + acid chlorides | Simple, high-yielding, broad substrate scope | Requires acid chlorides availability |
| CDI Coupling | N-t-boc-bispidine + CDI + carboxylic acids | Useful when acid chlorides unavailable | Moderate yields; multi-step activation |
| DCC Coupling | N-t-boc-bispidine + DCC + carboxylic acids + DMAP | Alternative to CDI; good yields | Byproduct removal can be challenging |
| Sulfonamide/Urea Formation | Aminolysis with sulfonyl chlorides or isocyanates | Versatile functionalization | Requires specific reagents |
| Salt Formation | HCl treatment | Facilitates purification and isolation | Additional step; salt form may affect solubility |
Research Findings and Analytical Data
- The synthesized intermediates and final products are typically characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and chromatographic purity analysis.
- The N-t-boc-bispidine scaffold and derivatives demonstrate high yields and purity when purified by flash chromatography.
- Salt formation improves compound stability and purity, which is crucial for biological testing and further applications.
- No detailed numerical yield data were provided in the sources, but yields for key steps such as hydrogenolysis are quantitative, and aminolysis reactions generally proceed efficiently.
Q & A
Q. What are the established synthetic routes for tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride?
The compound is synthesized via a double Mannich reaction , starting from tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde. This reaction forms the bicyclic core, followed by esterification to introduce the tert-butyl group. Purification steps like recrystallization or column chromatography are critical to achieving >95% purity . Alternative routes may use cyclization of diamines with tert-butyl esters under controlled conditions (e.g., dichloromethane with triethylamine as a catalyst) .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- NMR Spectroscopy : and NMR identify the bicyclic scaffold and substituents. For example, the absence of carbonyl signals in NMR confirms reduction of ketone intermediates to methylene groups .
- IR Spectroscopy : Peaks at 1718 cm (C=O stretch) and 1654 cm (amide carbonyl) validate functional groups .
- X-ray Crystallography : Resolves chair-chair conformations of the bicyclic structure, critical for understanding stereochemical interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Mannich cyclization .
- Catalyst Selection : Triethylamine enhances esterification efficiency, while flow reactors improve scalability in industrial settings .
- Purification : Gradient elution in HPLC separates stereoisomers, which is essential for pharmacological studies .
Q. What experimental strategies resolve discrepancies in reported biological activity data?
- Functional Group Analysis : Compare analogs (e.g., 3-benzyl derivatives) to isolate the impact of substituents on receptor binding. For example, the tert-butyl group enhances steric hindrance, reducing off-target interactions .
- In Vitro vs. In Vivo Models : Discrepancies in nicotinic acetylcholine receptor (nAChR) affinity may arise from differences in cell-line specificity. Validate using primary neuronal cultures and radioligand binding assays .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
The chair-chair conformation of the bicyclic scaffold aligns with the nAChR ligand-binding domain. Molecular docking studies show that substituents at the 3- and 7-positions determine selectivity for α4β2 vs. α7 receptor subtypes. For instance, acyclic HBA motifs (e.g., carboxamides) increase flexibility, improving binding kinetics .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Inspect gloves for defects before use .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of decomposition products (e.g., carbon monoxide) .
Q. How can researchers validate the compound’s stability under storage conditions?
- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via LC-MS; <2% impurity indicates room-temperature stability .
- Incompatibility Screening : Avoid strong oxidizers (e.g., peroxides), which may trigger hazardous reactions .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
